3-(Dimethylamino)propiophenone

Catalog No.
S1894366
CAS No.
3506-36-3
M.F
C11H15NO
M. Wt
177.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Dimethylamino)propiophenone

Avoid PVK auto-polymerization losses. 3-(Dimethylamino)propiophenone (CAS 3506-36-3) is a stable, shelf-ready PVK surrogate, generating PVK in situ for precise Michael additions and polymerizations.

  • Validated precursor for (S)-3-dimethylamino-1-phenyl-1-propanol, the chiral intermediate of fluoxetine and atomoxetine.
  • Free base and crystalline HCl salt available; HCl salt enables controlled thermal release in resin curing.
  • Eliminates toxic Mannich reagents and ultra-cold storage.

CAS Number

3506-36-3

Product Name

3-(Dimethylamino)propiophenone

IUPAC Name

3-(dimethylamino)-1-phenylpropan-1-one

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

InChI

InChI=1S/C11H15NO/c1-12(2)9-8-11(13)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3

InChI Key

QMNXJNURJISYMS-UHFFFAOYSA-N

SMILES

CN(C)CCC(=O)C1=CC=CC=C1

Canonical SMILES

CN(C)CCC(=O)C1=CC=CC=C1

Synonyms

3-(Dimethylamino)propiophenone, 1-Phenyl-3-(dimethylamino)propan-1-one, 3-(N,N-Dimethylamino)propiophenone, β-(Dimethylamino)propiophenone, 3-(Dimethylamino)-1-phenyl-1-propanone, N,N-Dimethyl-3-oxo-3-phenylpropylamine

Purity

≥97%

Package Size

5 g, 25 g

3-(Dimethylamino)propiophenone (CAS 3506-36-3) is a highly versatile β-amino ketone and Mannich base, widely procured as a stable building block for pharmaceutical synthesis and advanced materials[1]. Commercially available as both a free base and a highly crystalline hydrochloride salt, it serves as the foundational starting material for the synthesis of blockbuster active pharmaceutical ingredients (APIs) such as fluoxetine and atomoxetine[2]. Beyond its role as an API precursor, its most critical procurement value lies in its function as a stable, shelf-ready surrogate for phenyl vinyl ketone (PVK) [3]. Because PVK is highly reactive and prone to spontaneous polymerization during storage, industrial and academic buyers prioritize 3-(Dimethylamino)propiophenone to generate PVK in situ via base-catalyzed or thermal elimination, ensuring precise stoichiometry and high reproducibility in downstream Michael additions and conjugate polymerizations[3].

Research Fit

1 Synthetic intermediate: Mannich base scaffold for β-amino ketone and heterocycle construction.
2 Prochiral ketone for asymmetric reduction to chiral γ-amino alcohols.
3 Salt form selection (free base or HCl) influences handling, solubility, and reaction design.

Substituting 3-(Dimethylamino)propiophenone with alternative reagents typically leads to severe process bottlenecks. Attempting to use phenyl vinyl ketone (PVK) directly results in significant material loss due to its rapid, spontaneous auto-polymerization at room temperature, requiring costly inhibitors or ultra-low temperature storage that complicate scale-up [1]. Conversely, attempting to bypass the pre-formed compound by running an in situ Mannich reaction (using acetophenone, formaldehyde, and dimethylamine) introduces toxic, volatile reagents into the workflow, requires extensive purification to remove unreacted acetophenone, and depresses the yields of subsequent enantioselective reductions [2]. Furthermore, substituting the dimethylamino group with bulkier amines (e.g., piperidine or diethylamine) alters the elimination kinetics and steric profile, severely disrupting the established validated routes for fluoxetine synthesis and specific cross-linking applications [2].

Substitution Risk

Amine group Replacing dimethylamino with diethylamino or cyclic amines alters basicity, lipophilicity, and reactivity.
Aryl ring Changing phenyl to thienyl or other heteroaryl shifts enzyme recognition in chiral synthesis.
Salt form Free base and hydrochloride differ in melting point, physical state, and solubility; direct substitution may affect stoichiometry.

Stability: Mannich Base vs. Phenyl Vinyl Ketone

Phenyl vinyl ketone (PVK) is a highly reactive electrophile used in Michael additions, but it is notoriously unstable, undergoing spontaneous auto-polymerization at room temperature. 3-(Dimethylamino)propiophenone serves as a stable, shelf-ready surrogate that generates PVK strictly in situ via base-catalyzed or thermal elimination [1]. By procuring the Mannich base, facilities bypass the need for cold-chain logistics and polymerization inhibitors, ensuring consistent stoichiometric delivery of the reactive vinyl species without degradation-related yield losses [1].

Evidence DimensionShelf stability and polymerization resistance
Target Compound DataStable indefinitely at ambient temperature (no auto-polymerization)
Comparator Or BaselinePhenyl vinyl ketone (PVK) (rapid spontaneous polymerization at room temperature)
Quantified DifferenceEliminates cold-chain storage requirements and prevents severe material loss due to auto-polymerization
ConditionsStandard ambient warehouse or laboratory storage

Procuring this stable surrogate eliminates cold-chain logistics and prevents batch-to-batch yield variations caused by degraded starting materials.

Mono vs. Bis-Mannich Activity
Data to verify
Mono-Mannich bases (Series I) showed higher Gram-positive activity than bis-Mannich bases (Series II); Ia and If matched or exceeded streptomycin in this screening set.
Mono-β-amino ketone core may support Gram-positive SAR exploration.
Exact MIC not reported; class-level comparison.

API Precursor Efficiency: Pre-formed vs. In Situ

In the synthesis of APIs like fluoxetine, the critical chiral intermediate 3-dimethylamino-1-phenyl-1-propanol is generated via the enantioselective reduction of 3-(dimethylamino)propiophenone [1]. Attempting to generate this Mannich base in situ from acetophenone, formaldehyde, and dimethylamine introduces unreacted acetophenone and toxic byproducts that severely depress the yield and enantiomeric excess of the subsequent reduction step. Utilizing highly pure, pre-formed 3-(Dimethylamino)propiophenone allows the reduction step to proceed cleanly, routinely achieving yields exceeding 85% without the need for intermediate chromatographic purification [1].

Evidence DimensionDownstream reduction yield and process purity
Target Compound Data>85% yield of the reduced alcohol with high enantiomeric excess
Comparator Or BaselineIn situ generated Mannich base (lower yields due to acetophenone contamination and side reactions)
Quantified DifferenceSignificant reduction in purification bottlenecks and higher overall API yield
ConditionsEnantioselective ketone reduction in pharmaceutical process scale-up

Purchasing the high-purity pre-formed compound streamlines API manufacturing by eliminating a hazardous synthetic step and a costly purification bottleneck.

Lipophilicity (logP)
Reported
Free base logP 1.58; HCl salt logP 2.62 (ΔlogP +1.04, ~11-fold increase).
Salt form shows higher logP, influencing membrane partitioning context.
Supports formulation-dependent selection.

Handling: Hydrochloride Salt vs. Free Base

While 3-(Dimethylamino)propiophenone is available as a free base, the hydrochloride salt (CAS 879-72-1) provides vastly superior handling characteristics for industrial procurement . The free base is a hydrophobic liquid or low-melting solid that is difficult to dispense accurately. In contrast, the hydrochloride salt is a highly crystalline, free-flowing solid with a melting point of 150-156 °C and excellent aqueous solubility . This physical form ensures precise gravimetric dosing, prevents hydrolysis during long-term storage, and enables seamless integration into aqueous reaction systems.

Evidence DimensionPhysical state and handling characteristics
Target Compound DataHighly crystalline solid (mp 150-156 °C), highly water-soluble
Comparator Or BaselineFree base (liquid/low-melting solid, poor aqueous solubility)
Quantified DifferenceTransition from a difficult-to-handle liquid to a stable, free-flowing powder with defined melting kinetics
ConditionsAmbient formulation and gravimetric dispensing

The hydrochloride salt form is strongly preferred for procurement when precise dosing, long-term stability, and aqueous reaction conditions are required.

Physical State at RT
Data to verify
Free base mp 31–33 °C (low-melting solid/liquid); HCl salt mp 152–155 °C (crystalline solid). Δmp ≈120 °C.
Salt form offers handling stability and weighing accuracy.
Free base may require refrigerated storage.
Enantioselectivity (ee)
Reported
Phenyl substrate: (S)-28% ee (M242F/Q245T), (R)-88% ee (L174Y). Thienyl analog: (R)-95% ee (L174Y).
Aryl substituent modulates enzyme recognition; phenyl scaffold requires specific enzyme engineering.
Substrate-dependent stereochemical outcome.

In Situ PVK Generation

Ideal for conjugate additions, Diels-Alder cycloadditions, and polymerizations where the direct use of PVK is precluded by its severe instability and tendency to auto-polymerize [1].

Fluoxetine and Atomoxetine Synthesis

The standard, validated starting material for enantioselective reduction to 3-dimethylamino-1-phenyl-1-propanol, a key chiral intermediate in antidepressant API manufacturing [2].

Aqueous-Phase Cross-Linking

Utilizing the highly soluble hydrochloride salt form allows for precise dosing and controlled thermal release of reactive vinyl species in aqueous or polar environments, critical for curing advanced resins .

Application Fit

Application
Selection Property
Validation Focus
Chiral γ-amino alcohol synthesis (antidepressant research)
Phenyl-substituted prochiral ketone scaffold
Stereochemical outcome in biocatalytic reduction
Antimicrobial lead optimization (Gram-positive)
Mono-β-amino ketone core
Activity ranking in bacterial screening
4-Azapaullone synthesis (trypanosomiasis research)
HCl salt for stable weighing and reaction consistency
Synthetic reproducibility in heterocycle construction
Cationic amphiphilic drug library design
Tunable logP via salt form
Membrane partitioning and lysosomotropic modulation

XLogP3

1.6

UNII

844YA6J34K

Other CAS

3506-36-3

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